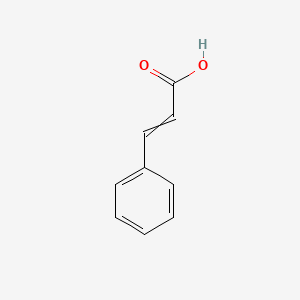

2-Propenoic acid, 3-phenyl-

Overview

Description

2-Propenoic acid, 3-phenyl- is a natural product found in Marsypopetalum crassum, Balanophora tobiracola, and other organisms with data available.

A low-molecular-weight heparin with anticoagulant properties that is used in the prevention and treatment of VENOUS THROMBOEMBOLISM, and to prevent clotting during EXTRACORPOREAL CIRCULATION.

Biological Activity

2-Propenoic acid, 3-phenyl-, commonly known as cinnamic acid , is a phenolic compound with notable biological activities. This article presents a detailed overview of its biological activity, including its pharmacological effects, toxicity assessments, and potential applications in various fields.

- Molecular Formula: CHO

- Molecular Weight: 148.16 g/mol

- CAS Number: 621-82-9

Cinnamic acid is characterized by its double bond between the first and second carbon atoms of the propene chain and a phenyl group at the third carbon. This structure is crucial for its biological activity.

Pharmacological Effects

Cinnamic acid and its derivatives have been extensively studied for their pharmacological properties:

- Antioxidant Activity : Cinnamic acid exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals. Studies have shown that it can reduce oxidative stress markers in various biological models .

- Anti-inflammatory Effects : Research indicates that cinnamic acid can inhibit inflammatory pathways, particularly through the suppression of nuclear factor kappa B (NF-kB) activation. This effect has been demonstrated in vitro using various cell lines .

- Antimicrobial Properties : Cinnamic acid has shown effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial activity is thought to arise from its ability to disrupt microbial cell membranes and interfere with metabolic processes .

- Anticancer Potential : Studies have suggested that cinnamic acid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. Its derivatives have been evaluated for their efficacy against different cancer cell lines .

Toxicity and Safety Assessment

The safety profile of 2-propenoic acid, 3-phenyl- has been assessed through various studies:

Table 1: Summary of Biological Activities of Cinnamic Acid

Case Study: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of various cinnamic acid derivatives, it was found that those with methoxy substitutions exhibited enhanced radical scavenging abilities compared to unsubstituted forms. The study utilized models such as DPPH and ABTS assays to quantify antioxidant activity .

Applications

Given its diverse biological activities, cinnamic acid has potential applications in:

- Pharmaceuticals : As an active ingredient in formulations aimed at reducing oxidative stress and inflammation.

- Food Industry : Utilized as a natural preservative due to its antimicrobial properties.

- Cosmetics : Incorporated into products for its antioxidant benefits.

Properties

IUPAC Name |

3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28934-71-6, Array | |

| Details | Compound: 2-Propenoic acid, 3-phenyl-, homopolymer | |

| Record name | 2-Propenoic acid, 3-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28934-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 2-Propenoic acid, 3-phenyl-, homopolymer | |

| Record name | Cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40110056 | |

| Record name | Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-82-9 | |

| Record name | Cinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.